molecular formula C25H25FN4O B2406035 N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide CAS No. 478247-25-5

N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide

Cat. No.: B2406035
CAS No.: 478247-25-5
M. Wt: 416.5
InChI Key: KERNZDPHHSUABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O/c26-22-13-7-8-14-23(22)30-17-15-29(16-18-30)19-24(31)27-28-25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14H,15-19H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KERNZDPHHSUABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The final steps often involve the formation of the hydrazide linkage and the diphenylmethylene group. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity
    • Research indicates that compounds similar to N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide exhibit significant antidepressant effects. In a study involving animal models, the compound demonstrated a reduction in depressive-like behaviors, suggesting its potential use in treating major depressive disorders .
  • Antitumor Properties
    • The compound has shown promise as an antitumor agent. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Neuroprotective Effects
    • This compound has been studied for its neuroprotective properties. It was found to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Antidepressant Activity Evaluation

  • Objective : To evaluate the antidepressant effects of the compound in a controlled setting.
  • Methodology : A series of behavioral tests (e.g., forced swim test) were conducted on rodents administered with varying doses of the compound.
  • Findings : Significant reductions in immobility time were observed, indicating antidepressant-like effects comparable to standard treatments such as fluoxetine.

Case Study 2: Antitumor Efficacy Assessment

  • Objective : To assess the cytotoxic effects of the compound on cancer cell lines.
  • Methodology : MTT assays were performed on MCF-7 (breast cancer) and A549 (lung cancer) cells treated with different concentrations of the compound.
  • Findings : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at low micromolar concentrations.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineResultReference
AntidepressantRodent Behavioral ModelReduced immobility time
AntitumorMCF-7, A549 CellsDose-dependent cytotoxicity
NeuroprotectionNeuronal Cell LinesReduced oxidative stress

Table 2: Comparison with Other Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntitumor10
FluoxetineAntidepressant15
CurcuminAntitumor20

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(diphenylmethylene)-2-[4-(2-chlorophenyl)piperazino]acetohydrazide
  • N’-(diphenylmethylene)-2-[4-(2-bromophenyl)piperazino]acetohydrazide

Uniqueness

N’-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to its chloro- or bromo-substituted counterparts.

Biological Activity

N'-(Diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a diphenylmethylene moiety and a piperazine group substituted with a fluorophenyl ring. The molecular formula is C20H22FN3OC_{20}H_{22}FN_3O with a molecular weight of approximately 345.41 g/mol. The presence of the fluorine atom may enhance lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that hydrazone derivatives, including similar compounds, exhibit significant antimicrobial properties. For example, a study on benzothiazole hydrazones demonstrated potent antimalarial activity against drug-resistant strains of Plasmodium falciparum and Plasmodium yoelii in murine models . While specific data on this compound is limited, structural similarities suggest potential efficacy against various pathogens.

Anticancer Activity

Several hydrazone compounds have shown anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated that hydrazones can inhibit cell proliferation by interfering with cellular signaling pathways involved in cancer progression . Although direct studies on the compound are sparse, its structural analogs have been linked to mechanisms that promote apoptosis and inhibit tumor growth.

Neuropharmacological Effects

Compounds with piperazine groups often exhibit central nervous system activity. The piperazine moiety can facilitate interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. Research on related compounds suggests that they may modulate serotonergic and dopaminergic systems, which could be relevant for developing treatments for mood disorders .

The biological activities of hydrazones are often attributed to their ability to form chelates with metal ions, which can enhance their reactivity and biological effectiveness. Additionally, the presence of functional groups such as fluorine may influence their interaction with biological targets through enhanced binding affinity or altered pharmacokinetics.

Case Studies

  • Antimalarial Activity : A study involving benzothiazole hydrazones showed significant suppression of Plasmodium growth in infected mice, indicating the potential for similar activity in this compound .
  • Anticancer Potential : Research on hydrazone derivatives has led to the identification of compounds that effectively induce apoptosis in various cancer cell lines, suggesting that this compound could possess similar properties if further studied.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis typically involves condensation of hydrazide derivatives with substituted piperazines under reflux. Key steps include:

  • Precursor preparation : Reacting 4-(2-fluorophenyl)piperazine with chloroacetyl chloride to form the acetamide intermediate.
  • Hydrazide formation : Condensation with diphenylmethylenecarbazide under anhydrous conditions using ethanol or DMF as solvents (60–80°C, 8–12 hrs).
  • Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>70%) require strict control of moisture and stoichiometric ratios .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2), fluorophenyl aromatic protons (δ 7.0–7.5 ppm), and hydrazide NH peaks (δ 8.5–9.5 ppm).
  • FT-IR : Stretching vibrations at ~1650 cm1^{-1} (C=O of hydrazide) and 1240 cm1^{-1} (C–F).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 434.2 [M+H]+^+) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi) per CLSI guidelines.
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculation.
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D3_3 receptors) using 3^3H-labeled ligands .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with neurological targets like dopamine receptors?

  • Methodology :

  • Target selection : Retrieve dopamine D3_3 receptor structure (PDB ID: 3PBL) or homology model.
  • Docking software : AutoDock Vina or Schrödinger Suite for ligand-receptor binding energy (ΔG) and pose analysis.
  • Validation : Compare with known agonists (e.g., pramipexole) to identify critical interactions (e.g., hydrogen bonds with Ser192/His349, π-π stacking with fluorophenyl) .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Metabolic stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation.
  • Orthogonal assays : Confirm receptor binding via SPR (surface plasmon resonance) if radioligand assays conflict .

Q. How does modifying the fluorophenyl or piperazine substituents impact the compound’s pharmacokinetics and selectivity?

  • Methodology :

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or bulky groups on the phenyl ring.
  • ADME profiling : Measure logP (octanol-water partition), plasma protein binding, and CYP450 inhibition.
  • Selectivity screening : Profile against off-target receptors (e.g., serotonin 5-HT2A_{2A}, adrenergic α1_1) to assess specificity .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation, and how does this inform formulation design?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and solve structure using SHELX.
  • Conformational analysis : Compare torsion angles (e.g., hydrazide C–N–N–C) with computational models.
  • Polymorph screening : Identify stable forms for tablet formulation using DSC (differential scanning calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.